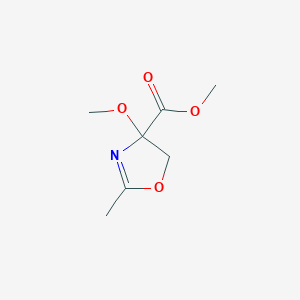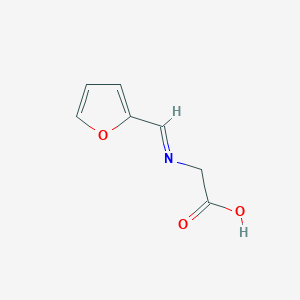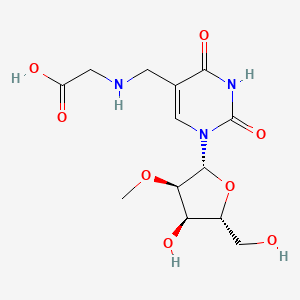
5-Amino-2-benzoyl-4-benzyl-1,2-oxazol-3(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One possible route could involve the reaction of benzylamine with benzoyl chloride to form an intermediate, which then undergoes cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the benzoyl group, converting it to a benzyl alcohol derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while reduction might produce alcohol derivatives.
Aplicaciones Científicas De Investigación
5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-phenylisoxazole: Similar structure but lacks the benzoyl and benzyl groups.
2-Benzoyl-4-benzylisoxazole: Similar structure but lacks the amino group.
Uniqueness
5-Amino-2-benzoyl-4-benzylisoxazol-3(2H)-one is unique due to the presence of all three substituents (amino, benzoyl, and benzyl) on the isoxazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
6940-66-5 |
|---|---|
Fórmula molecular |
C17H14N2O3 |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
5-amino-2-benzoyl-4-benzyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C17H14N2O3/c18-15-14(11-12-7-3-1-4-8-12)17(21)19(22-15)16(20)13-9-5-2-6-10-13/h1-10H,11,18H2 |
Clave InChI |
XFLOQMQFCMQAJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(ON(C2=O)C(=O)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)







